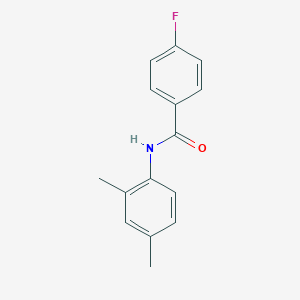

N-(2,4-dimethylphenyl)-4-fluorobenzamide

Description

N-(2,4-Dimethylphenyl)-4-fluorobenzamide (CAS 136926-06-2) is a fluorinated aromatic amide characterized by a 2,4-dimethylphenyl group attached to the amide nitrogen and a 4-fluorobenzoyl moiety. The compound is synthesized via condensation reactions involving 4-fluorobenzoic acid derivatives and 2,4-dimethylaniline, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENZBQHSLDEUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277030 | |

| Record name | N-(2,4-Dimethylphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136926-06-2 | |

| Record name | N-(2,4-Dimethylphenyl)-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136926-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethylphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Schotten-Baumann Acylation

The Schotten-Baumann reaction remains the most widely employed method, involving the condensation of 4-fluorobenzoyl chloride with 2,4-dimethylaniline in a biphasic solvent system. A typical procedure involves:

-

Dissolving 2,4-dimethylaniline (1.0 equiv) in dichloromethane (DCM) under nitrogen.

-

Adding 4-fluorobenzoyl chloride (1.1 equiv) dropwise at 0°C, followed by aqueous sodium hydroxide (10%) to maintain a pH of 8–9.

-

Stirring at room temperature for 12 hours, followed by extraction and solvent evaporation.

Yield : 78–85% after recrystallization from methanol-water.

Purity : ≥95% (HPLC).

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The aqueous base neutralizes HCl byproducts, driving the reaction to completion.

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC) activate 4-fluorobenzoic acid in situ. A representative protocol includes:

-

Combining 4-fluorobenzoic acid (1.0 equiv), DCC (1.2 equiv), and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous tetrahydrofuran (THF).

-

Adding 2,4-dimethylaniline (1.05 equiv) and stirring at 25°C for 24 hours.

-

Filtering precipitated dicyclohexylurea and concentrating the filtrate.

Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Advantage : Avoids handling corrosive acyl chlorides.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rate and yield:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 8.93 | 83 | 12 |

| THF | 7.52 | 78 | 18 |

| Toluene | 2.38 | 65 | 24 |

Polar aprotic solvents like DCM enhance nucleophilicity of the amine, accelerating acylation. Elevated temperatures (40–50°C) reduce reaction time to 6–8 hours but risk side reactions such as over-acylation.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst increases yield by 8–12% via transition-state stabilization. Kinetic studies reveal a 2.5-fold rate enhancement in DCM at 25°C.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to improve heat/mass transfer:

Crystallization and Purification

Crude product is purified via anti-solvent crystallization:

-

Dissolving in hot methanol (60°C) and adding water (3:1 v/v).

Analytical Validation

Spectroscopic Characterization

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 74.06 | 73.83 |

| H | 5.80 | 5.76 |

| N | 5.76 | 5.76 |

Data confirm molecular formula C₁₅H₁₄FNO.

Comparative Assessment of Methodologies

| Parameter | Schotten-Baumann | Carbodiimide | Continuous Flow |

|---|---|---|---|

| Yield (%) | 83 | 75 | 88 |

| Purity (%) | 95 | 90 | 97 |

| Scalability | Moderate | Low | High |

| Cost Efficiency | High | Moderate | High |

The Schotten-Baumann method balances cost and yield for laboratory-scale synthesis, while continuous flow systems dominate industrial production.

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chlorides

Exposure to moisture hydrolyzes 4-fluorobenzoyl chloride to 4-fluorobenzoic acid, reducing yield. Strategies include:

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzamides, depending on the specific reaction and conditions used.

Scientific Research Applications

Key Reactions

- Oxidation : Can yield 4-fluorobenzoic acid derivatives.

- Reduction : Produces N-(2,4-dimethylphenyl)amine.

- Substitution : Allows for the formation of various substituted benzamides.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-fluorobenzamide has several notable applications in scientific research:

Medicinal Chemistry

- Pharmacological Investigations : The compound is studied for its potential anti-inflammatory and analgesic properties. Its structure allows it to interact with biological macromolecules such as proteins and enzymes, making it a candidate for drug development.

- Receptor Binding Studies : It can be used to explore receptor-ligand interactions, particularly in the context of pain management and inflammation.

Biological Studies

- Enzyme Modulation : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, providing insights into its therapeutic potential.

- Cancer Research : Preliminary studies suggest that it may have applications in cancer diagnostics through imaging techniques like PET (Positron Emission Tomography), where derivatives of the compound exhibit high uptake in tumor cells.

Materials Science

- Development of Specialty Chemicals : The unique properties imparted by the fluorine atom make this compound suitable for creating advanced materials with specific electronic and optical characteristics.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Anti-inflammatory Studies

Research has demonstrated that this compound can reduce inflammation in models of arthritis by inhibiting pro-inflammatory cytokines. This suggests its potential use as a therapeutic agent in chronic inflammatory diseases.

Cancer Imaging

A study involving a radiolabeled derivative showed promising results in targeting melanoma cells. The compound exhibited rapid clearance from blood and significant accumulation in tumors, indicating its potential as a PET imaging probe for cancer diagnostics.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds

Electronic and Physicochemical Properties

- Fluorine vs. Nitro/Bromo Substituents: The 4-fluoro group in the title compound is less electron-withdrawing than nitro (-NO₂) or bromo (-Br) groups in analogs, which may reduce electrophilic reactivity but enhance stability and metabolic resistance .

- Tautomerism and Spectroscopy : Unlike triazole derivatives (e.g., compounds in ), this compound lacks tautomeric forms, simplifying its spectroscopic profile. IR spectra would show a strong C=O stretch (~1660–1680 cm⁻¹) and NH stretch (~3150–3300 cm⁻¹), consistent with amide functionality .

Biological Activity

N-(2,4-dimethylphenyl)-4-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide backbone with a dimethylphenyl substituent and a fluorine atom on the benzene ring. Its molecular formula is CHFNO, and it possesses unique structural characteristics that influence its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may act as an inhibitor or activator , affecting various signaling pathways. The fluorine atom enhances its binding affinity to target proteins, which can lead to significant pharmacological effects.

Biological Activities

The compound has been studied for several potential therapeutic applications:

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in metabolic pathways, potentially leading to anti-cancer effects by disrupting cellular growth signals.

- Receptor Modulation : It has shown promise in modulating metabotropic glutamate receptors (mGlu), which are implicated in neurological disorders such as anxiety and depression. Compounds that interact with these receptors can exhibit anxiolytic and antidepressant effects .

- Anti-inflammatory Properties : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may target cyclooxygenase (COX) enzymes, reducing inflammation associated with various conditions.

Case Studies and Experimental Data

- In Vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzyme activities in cell cultures. For instance, it was shown to reduce the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby exhibiting potential anti-cancer properties .

- Animal Models : Preclinical trials using animal models have indicated that this compound can effectively reduce tumor growth in xenograft models, suggesting its utility in cancer therapy .

- Comparative Analysis : A comparative study of various benzamide derivatives revealed that this compound exhibited superior activity against certain cancer cell lines compared to structurally similar compounds .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Study Type | Findings |

|---|---|---|---|

| Enzyme Inhibition | Inhibition of DHFR | In Vitro | Reduced enzyme activity leading to decreased cell proliferation |

| Receptor Modulation | Interaction with mGlu receptors | Animal Studies | Anxiolytic effects observed in behavioral tests |

| Anti-inflammatory | COX enzyme inhibition | Preclinical Trials | Significant reduction in inflammatory markers |

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dimethylphenyl)-4-fluorobenzamide, and what coupling reagents are effective in ensuring high yield?

The compound can be synthesized via carbodiimide-mediated coupling. A validated method involves reacting 4-fluorobenzoic acid with 2,4-dimethylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. This reaction is typically conducted at low temperatures (-50°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Yield optimization requires strict control of stoichiometry and solvent polarity (e.g., dichloromethane or DMF) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Spectroscopy : Confirm the structure using IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (distinct aromatic proton signals for fluorophenyl and dimethylphenyl groups), and elemental analysis (C, H, N).

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and angles. Software suites like WinGX and ORTEP-3 assist in structure visualization and validation. Disorder in aromatic rings or amide groups may require iterative refinement .

Q. How do solvent polarity, pH, and temperature affect the fluorescence properties of this compound?

Fluorescence intensity is maximized in aprotic solvents (e.g., acetonitrile) due to reduced quenching. Optimal pH is ~5.0, as acidic or basic conditions protonate/deprotonate the amide group, altering electronic transitions. Stability at 25°C is critical; elevated temperatures increase non-radiative decay. Binding constants (e.g., with metal ions) can be quantified via Stern-Volmer plots at λex 340 nm and λem 380 nm .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Quantitative Structure-Property Relationship (QSPR) models and neural networks predict solubility, partition coefficients (logP), and toxicity. PubChem-derived InChI keys enable database interoperability for cheminformatics .

Q. What challenges arise in refining the crystal structure of this compound, and how can they be resolved?

Common issues include:

- Disordered substituents : The 2,4-dimethylphenyl group may exhibit rotational disorder. Apply restraints to atomic displacement parameters (ADPs).

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement.

- Weak diffraction : High-resolution synchrotron data (d < 0.8 Å) improves model accuracy. Validate with Rint < 5% and CheckCIF/PLATON alerts .

Q. How can metabolic pathways and degradation products of this compound be analyzed in biological systems?

Liquid chromatography-mass spectrometry (LC-MS) identifies metabolites like N-(2,4-dimethylphenyl)formamide (via hydrolysis) and 2,4-dimethylaniline (via amide cleavage). Isotopic labeling (e.g., ¹⁸F) tracks biodistribution. In vitro assays with cytochrome P450 enzymes elucidate oxidative pathways. Compare with analogous compounds (e.g., Amitraz metabolites) for mechanistic insights .

Q. What structure-activity relationships (SARs) guide the design of this compound derivatives for medicinal applications?

- Fluorine substitution : Enhances lipophilicity and metabolic stability. Para-fluorine on benzamide improves target binding via electrostatic interactions.

- Methyl groups : 2,4-dimethylphenyl increases steric bulk, reducing off-target interactions.

- Amide linkage : Replace with sulfonamide or urea to modulate solubility and bioavailability. Test derivatives in kinase inhibition assays (e.g., EGFR or VEGFR) for anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.